molecular formula C16H22N2O5 B12289963 (S)-benzyl 4-(N-methoxy-N-methylcarbamoyl)-2,2-dimethyloxazolidine-3-carboxylate

(S)-benzyl 4-(N-methoxy-N-methylcarbamoyl)-2,2-dimethyloxazolidine-3-carboxylate

Cat. No.: B12289963
M. Wt: 322.36 g/mol
InChI Key: BSDCVLQHFMPNSG-UHFFFAOYSA-N
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Description

(S)-benzyl 4-(N-methoxy-N-methylcarbamoyl)-2,2-dimethyloxazolidine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazolidine ring, a benzyl group, and a carbamoyl moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-benzyl 4-(N-methoxy-N-methylcarbamoyl)-2,2-dimethyloxazolidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazolidine Ring: The oxazolidine ring can be formed by reacting an amino alcohol with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a benzylation reaction, often using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Carbamoylation: The carbamoyl moiety is introduced by reacting the intermediate with N-methoxy-N-methylcarbamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(S)-benzyl 4-(N-methoxy-N-methylcarbamoyl)-2,2-dimethyloxazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(S)-benzyl 4-(N-methoxy-N-methylcarbamoyl)-2,2-dimethyloxazolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-benzyl 4-(N-methoxy-N-methylcarbamoyl)-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-benzyl 4-(N-methoxy-N-methylcarbamoyl)-2,2-dimethyloxazolidine-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

benzyl 4-[methoxy(methyl)carbamoyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-16(2)18(13(11-23-16)14(19)17(3)21-4)15(20)22-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDCVLQHFMPNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)N(C)OC)C(=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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